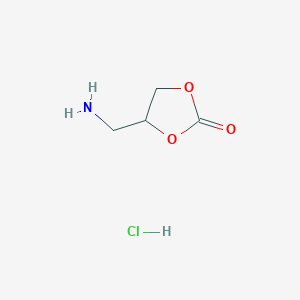

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Description

BenchChem offers high-quality 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSNJWOUYKEXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride chemical properties

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as glycerol carbonate amine hydrochloride) is a high-value bifunctional building block in organic synthesis and materials science. Its molecular architecture combines a cyclic carbonate (an electrophilic, 5-membered ring) and a primary amine (a nucleophile), stabilized as a hydrochloride salt.

This unique duality makes it a critical intermediate for Non-Isocyanate Polyurethanes (NIPUs) , surface modification, and prodrug development. However, its handling requires a deep understanding of its reactivity profile: the hydrochloride salt is not merely a convenient solid form but a chemical necessity to prevent rapid intramolecular rearrangement.

This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and applications, designed for researchers requiring high-fidelity data.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a glycerol-derived backbone where the 1,2-diol forms a cyclic carbonate and the 3-position bears an ammonium chloride group.

Structure Analysis

-

Electrophilic Center: The carbonyl carbon (C=O) of the dioxolane ring is highly susceptible to nucleophilic attack (e.g., by amines), leading to ring opening.

-

Nucleophilic Center (Latent): The amine is protonated (

), rendering it non-nucleophilic and stable. Deprotonation releases the free amine, triggering immediate reactivity.

Key Properties Table[3]

| Property | Value / Description |

| CAS Number | 2329209-83-6 (HCl salt); 22195-50-2 (Free base generic) |

| IUPAC Name | (2-Oxo-1,3-dioxolan-4-yl)methanaminium chloride |

| Molecular Formula | |

| Molecular Weight | 153.56 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High: Water, DMSO, Methanol.[1] Low: DCM, Hexane, Toluene. |

| pKa (Conjugate Acid) | ~8.5 - 9.5 (Typical for primary alkyl amines) |

| Stability | Stable as HCl salt. Unstable as free base (see Reactivity). |

Synthetic Routes & Manufacturing[1][4][6]

The synthesis of 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride typically avoids direct amination of glycerol carbonate due to the risk of premature ring opening. The most robust industrial route utilizes epichlorohydrin and carbon dioxide as starting materials, leveraging "Click Chemistry" principles for the amine introduction.

Primary Synthetic Pathway

-

Carbonation: Epichlorohydrin reacts with

(catalyzed by ionic liquids or metal halides) to form 4-(chloromethyl)-1,3-dioxolan-2-one . -

Azidation: Nucleophilic substitution with sodium azide (

) yields the azido-intermediate. -

Hydrogenation: Catalytic hydrogenation (Pd/C) in the presence of HCl reduces the azide to the amine, trapping it immediately as the hydrochloride salt.

Figure 1: Step-wise synthesis from epichlorohydrin.[2] The final acidification step is critical to prevent product degradation.

Reactivity Profile: The "Self-Destruct" Mechanism

Understanding the stability of this compound is the most critical factor in its application.

The Salt vs. Free Base Dilemma

As the hydrochloride salt, the molecule is stable because the ammonium group (

-

Mechanism: The amine nitrogen attacks the carbonyl carbon.

-

Result: The 5-membered carbonate ring opens and re-closes to form a thermodynamically stable 5-(hydroxymethyl)-2-oxazolidinone .

-

Implication: You cannot store the free base; it must be generated in situ.

Figure 2: The stability pathway. Deprotonation without an external reaction partner leads to irreversible rearrangement to the oxazolidinone.

Applications in Drug Delivery & Materials[1][8]

Non-Isocyanate Polyurethanes (NIPUs)

This molecule is a "holy grail" monomer for green polyurethanes.

-

Role: It acts as a heterobifunctional monomer.

-

Process: The amine end reacts with a bis-cyclic carbonate (Step A), and the carbonate end reacts with a diamine (Step B), propagating the chain without using toxic isocyanates.

Surface Functionalization

Researchers use the HCl salt to anchor functional groups to surfaces bearing carboxylic acids or activated esters.

-

Coupling: The amine (liberated in situ) reacts with surface

groups via EDC/NHS coupling. -

Result: A surface displaying pendant cyclic carbonate rings.

-

Utility: These rings can then covalently bind proteins or peptides (via their lysine residues) under mild, aqueous conditions.

Prodrug Linkers

The cyclic carbonate moiety is biodegradable.[3] Upon hydrolysis in vivo, it releases

Experimental Protocols

Protocol A: In Situ Deprotection for Amide Coupling

Use this protocol to attach the scaffold to a carboxylic acid without triggering rearrangement.

-

Dissolution: Dissolve 1.0 eq of Carboxylic Acid and 1.1 eq of HATU in dry DMF.

-

Activation: Add 2.5 eq of DIPEA. Stir for 5 minutes.

-

Addition: Add 1.1 eq of 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride as a solid.

-

Reaction: Stir at Room Temperature for 1-2 hours.

-

Note: The rapid reaction of the activated ester with the amine outcompetes the intramolecular rearrangement.

-

Protocol B: Storage & Handling

-

Hygroscopicity: The salt is extremely hygroscopic. Absorbed water can hydrolyze the carbonate ring over time.

-

Storage: Store at -20°C under argon or nitrogen.

-

Desiccation: Warm to room temperature in a desiccator before opening to prevent condensation.

References

-

Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

-

Carré, C., et al. (2019). Organocatalyzed Synthesis of Cyclic Carbonates from CO2 and Epoxides. Catalysts, 9(2), 169. Link

-

Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymer for Advanced Technologies, 26(7), 707-761. Link

-

Simson Pharma. 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Data. Link

-

Helou, M., et al. (2010). Synthesis of Glycerol Carbonate-Based Intermediates Using Thiol-Ene Chemistry. Green Chemistry, 12, 1-6. Link

Sources

Technical Whitepaper: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

CAS Number: 2329209-83-6 (Hydrochloride salt) | Free Base CAS: 138655-66-8 Synonyms: 4-(Aminomethyl)-2-oxo-1,3-dioxolane HCl; Glycerol Carbonate Amine HCl.

Executive Summary

This technical guide profiles 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride , a pivotal bifunctional building block in "Green Chemistry" polymer synthesis and bioconjugation. Unlike traditional linkers, this molecule possesses a "Janus" character: a nucleophilic amine (protected as a salt) and an electrophilic 5-membered cyclic carbonate.

Its primary utility lies in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and the functionalization of surfaces where isocyanates are prohibited due to toxicity. This guide details the critical stability mechanisms, synthesis protocols, and handling requirements necessary to utilize this compound without triggering premature oligomerization.

Chemical Architecture & Stability Mechanics

The Stability Paradox

The core challenge in handling 4-(aminomethyl)-1,3-dioxolan-2-one in its free base form is its inherent self-reactivity .

-

The Mechanism: The primary amine (nucleophile) on one molecule attacks the carbonyl carbon of the cyclic carbonate (electrophile) on a neighboring molecule.

-

The Result: This triggers a ring-opening reaction, forming a hydroxyurethane linkage.[1] In a bulk liquid state, this leads to rapid, uncontrolled oligomerization/polymerization, rendering the material useless as a monomer.

-

The Solution (HCl Salt): Protonating the amine to form the hydrochloride salt (

) deactivates its nucleophilicity. This allows the cyclic carbonate ring to remain intact during storage and handling until the precise moment of use (induced by adding a base).

Reactivity Visualization

The following diagram illustrates the divergent pathways of the free base versus the hydrochloride salt.

Figure 1: Stability logic. The free base undergoes auto-polymerization (Red path), while the HCl salt remains stable (Green path).

Synthesis Protocol: The "Protection-First" Route

Direct carbonation of 3-amino-1,2-propanediol often yields low purity due to the competing oligomerization described above. The most robust method for research-grade purity involves a Protection-Cyclization-Deprotection strategy.

Materials Required[2][3][4]

-

Protecting Group: Di-tert-butyl dicarbonate (

). -

Cyclization Agent: Triphosgene (hazardous, high yield) or Disuccinimidyl carbonate (DSC) (safer).

-

Deprotection: 4M HCl in Dioxane.

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

Step-by-Step Methodology

| Step | Process | Conditions | Mechanistic Insight |

| 1 | Amine Protection | React APD with | Caps the amine as a carbamate, preventing it from interfering with the subsequent cyclization. |

| 2 | Cyclization | React N-Boc-APD with Triphosgene (0.35 eq) and Pyridine in DCM at -78°C | Forms the 5-membered cyclic carbonate ring. The Boc group survives these conditions. |

| 3 | Purification | Silica gel chromatography (Hexane/EtOAc). | Isolates the N-Boc-4-(aminomethyl)-1,3-dioxolan-2-one intermediate. |

| 4 | Salt Formation | Dissolve intermediate in dry DCM; add 4M HCl in Dioxane dropwise at 0°C. | Cleaves the Boc group. The target HCl salt precipitates immediately as a white solid. |

| 5 | Isolation | Vacuum filtration and washing with diethyl ether. | Ether washes away residual cleavage byproducts (isobutylene/t-butanol), leaving pure salt. |

Synthesis Workflow Diagram

Figure 2: The "Protection-First" synthesis route ensures the amine does not destroy the carbonate ring during formation.

Analytical Characterization Standards

To validate the integrity of the synthesized hydrochloride salt, the following spectral markers must be confirmed.

Infrared Spectroscopy (FT-IR)

-

Carbonate C=O Stretch: A strong, sharp band at 1780–1800 cm⁻¹ .

-

Failure Mode: If this peak shifts to ~1700 cm⁻¹ (urethane) or broadens significantly, the ring has opened (hydrolysis or oligomerization).

-

-

Amine Salt: Broad absorptions around 2800–3000 cm⁻¹ (

stretch).

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ (Avoid water or methanol to prevent ring opening).

-

Key Signals:

-

8.2–8.5 ppm (Broad s, 3H,

- 4.9–5.1 ppm (m, 1H, CH of the dioxolane ring).

- 4.2–4.6 ppm (m, 2H, CH₂ of the dioxolane ring).

-

3.1–3.3 ppm (m, 2H, exocyclic

-

8.2–8.5 ppm (Broad s, 3H,

Applications in Drug Development & Materials[6]

Non-Isocyanate Polyurethanes (NIPUs)

This compound serves as a "monomer enabler." By reacting the amine end with a bio-based bis-cyclic carbonate and subsequently reacting the carbonate end with a diamine, researchers can synthesize fully renewable, isocyanate-free polyurethanes.

-

Advantage: Eliminates the use of toxic diisocyanates (sensitizers causing asthma).

-

Mechanism: Polyaddition via ring-opening, yielding polyhydroxyurethanes (PHUs) which possess hydroxyl groups capable of further hydrogen bonding.

Surface Bio-Functionalization

The hydrochloride salt is ideal for modifying surfaces bearing carboxyl groups (e.g., activated esters on nanoparticles).

-

Coupling: The amine reacts with the surface-COOH (via EDC/NHS chemistry).

-

Latent Reactivity: The surface now displays cyclic carbonate rings.

-

Ligand Attachment: A protein or drug with a lysine residue (primary amine) is introduced; it attacks the surface carbonate, forming a stable covalent carbamate bond under mild, aqueous-free conditions.

References

-

Nohra, B., et al. (2013). "From Petrochemical Polyurethanes to Biobased Polyhydroxyurethanes." Macromolecules. (Discusses the reactivity of cyclic carbonates in NIPU synthesis). Retrieved from [Link]

-

Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research. (foundational text on cyclic carbonate ring-opening mechanics). Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 4-(Aminomethyl)-1,3-dioxolan-2-one (Free Base). (For structural verification and free base properties). Retrieved from [Link]

Sources

Technical Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

[1]

Core Identity & Chemical Significance[1][2][3][4][5][6]

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a bifunctional building block bridging the gap between amine chemistry and cyclic carbonate technology.[1] It consists of a 5-membered cyclic carbonate ring (2-oxo-1,3-dioxolane) functionalized with a pendant primary amine group, stabilized as the hydrochloride salt.[1]

This molecule represents a "masked" reactive system.[1] In its salt form, it is stable; upon neutralization, it becomes a monomer capable of self-polymerization or a heterobifunctional linker for bioconjugation and material science.[1]

Technical Specifications

| Property | Detail |

| IUPAC Name | 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride |

| CAS Number | 2329209-83-6 (HCl salt); 872407-82-4 (Free base) |

| Molecular Formula | C₄H₇NO₃[2][1][3][4][5][6] · HCl |

| Molecular Weight | 153.56 g/mol (Salt); 117.10 g/mol (Free base) |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents. |

| Chirality | Contains one stereocenter at C4. Commercial grades are often racemic, though (R)- and (S)-enantiomers exist.[1] |

Structural Characterization & Stability Logic

The structural integrity of this molecule relies on the balance between the nucleophilic amine and the electrophilic carbonyl of the carbonate ring.

The "Paradox" of the Free Base

In its neutral form (free base), the primary amine (-NH₂) is a potent nucleophile.[1] The cyclic carbonate ring is susceptible to nucleophilic attack (aminolysis).[1] Consequently, the free base is kinetically unstable and prone to intermolecular self-polymerization , forming polyhydroxyurethanes (NIPUs) at room temperature.

Why Hydrochloride? Protonation of the amine to ammonium (-NH₃⁺Cl⁻) eliminates its nucleophilicity.[1] This prevents the ring-opening reaction, allowing the cyclic carbonate to remain intact during storage and handling.[1] This is a critical design feature for researchers: the salt form locks the reactivity until the exact moment of use.

Spectroscopic Signature (Predicted)[5]

-

¹H NMR (DMSO-d₆):

-

IR Spectrum:

-

Strong C=O stretch at ~1780-1800 cm⁻¹ (characteristic of 5-membered cyclic carbonate).[1]

-

Broad N-H stretch ~3000 cm⁻¹ (ammonium salt).

-

Synthetic Methodology

Direct reaction of 3-amino-1,2-propanediol with carbonate sources (e.g., DMC) typically yields the thermodynamically stable 6-membered cyclic carbamate (oxazinan-2-one) rather than the desired 5-membered carbonate.[1] Therefore, a protection-deprotection strategy is required to synthesize the target structure.[1]

Protocol: The "Amine-Masking" Route[5]

This protocol ensures the formation of the 5-membered ring by removing the amine from the equation during cyclization.[1]

Step 1: Amine Protection

React 3-amino-1,2-propanediol with Di-tert-butyl dicarbonate (Boc₂O) in aqueous dioxane/NaOH.[1]

-

Yield: N-Boc-3-amino-1,2-propanediol.

Step 2: Ring Closure (Cyclization)

The diol is cyclized using a carbonate donor. Triphosgene or Carbonyldiimidazole (CDI) is preferred over dialkyl carbonates to drive the kinetic product.

-

Reagents: CDI, THF, 0°C to RT.[1]

-

Mechanism:[7] Activation of primary alcohol followed by intramolecular attack of the secondary alcohol.[1]

Step 3: Deprotection & Salt Formation

The Boc group is removed under anhydrous acidic conditions to precipitate the product.[1]

-

Reagents: 4M HCl in Dioxane.

-

Observation: Evolution of CO₂ and precipitation of the white crystalline hydrochloride salt.

Figure 1: Synthetic pathway preventing thermodynamic rearrangement to oxazinanone.

Reactivity Profile & Applications

The utility of 4-(aminomethyl)-1,3-dioxolan-2-one HCl lies in its orthogonal reactivity .[1]

A. Non-Isocyanate Polyurethanes (NIPUs)

Upon neutralization, the molecule acts as an AB-type monomer.[1] The amine of one molecule attacks the carbonate of another, forming a hydroxyurethane linkage without using toxic isocyanates.[1]

-

Advantage:[7][8] Yields polymers with pendant hydroxyl groups, increasing hydrophilicity and adhesion.[1]

B. Surface Modification (The "Anchor" Strategy)

Researchers use the HCl salt to functionalize surfaces bearing carboxylic acids or activated esters.[1]

-

Coupling: The amine reacts with surface -COOH (using EDC/NHS) to form an amide bond.[1]

-

Activation: The surface is now displayed with reactive cyclic carbonate groups.

-

Ligand Capture: These carbonates react ring-openingly with lysine residues of proteins or amine-containing drugs.[1]

C. Crosslinking

It serves as a heterobifunctional crosslinker.[1] The carbonate reacts with amines (forming urethanes), while the amine (after deprotection) can react with epoxides, aldehydes, or activated esters.[1]

Figure 2: Divergent reactivity pathways controlled by pH.[1]

Handling & Storage Protocols

Moisture Sensitivity

The cyclic carbonate ring is susceptible to hydrolysis, especially in basic or aqueous conditions, yielding the diol (glycerol derivative) and CO₂.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate.

-

Solvent Choice: Use anhydrous aprotic solvents (DMF, DMSO, Acetonitrile) for reactions involving the carbonate.[1]

Neutralization Protocol (In Situ)

Never isolate the free base for long-term storage.[1]

References

-

Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1] Link[1]

-

Helou, M., et al. (2011).[1] Non-isocyanate polyurethanes: from chemistry to applications. Green Chemistry, 13, 2661-2687.[1] Link

-

Ochiai, B., & Endo, T. (2005).[1] Carbon Dioxide and Carbon Disulfide as Resources for Functional Polymers. Progress in Polymer Science, 30(2), 183-215.[1] Link[1]

-

PubChem. (2025).[2] 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride.[9][10] National Library of Medicine. Link

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. 4-Methylene-1,3-dioxolan-2-one | C4H4O3 | CID 13157020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8 [sigmaaldrich.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Dioxolane [icspecialties.com]

- 9. arctomsci.com [arctomsci.com]

- 10. PubChemLite - (4r)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (C4H7NO3) [pubchemlite.lcsb.uni.lu]

Advanced Synthesis Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Topic: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Synthesis Pathway Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary & Molecular Profile

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6, Free base CAS: 21685-60-5) is a critical bifunctional building block. Structurally, it consists of a cyclic carbonate ring (electrophilic) and a primary amine (nucleophilic), stabilized as the hydrochloride salt.

This compound serves as a pivotal intermediate in the synthesis of oxazolidinone antibiotics, functionalized polymers (polyurethanes/polycarbonates), and as a masking group for glycidol derivatives in prodrug synthesis.

Critical Chemical Challenge: The synthesis is complicated by the inherent instability of the free base. The primary amine, if unprotonated, can intramolecularly attack the cyclic carbonate carbonyl, leading to ring opening and the formation of thermodynamically stable oxazolidinones or polymerization. Therefore, the synthesis must conclude with the isolation of the hydrochloride salt under strictly anhydrous conditions.

Retrosynthetic Analysis & Strategic Pathways

To ensure high purity and prevent premature ring opening, we evaluate two primary retrosynthetic disconnections:

-

The "Protected Amine" Route (Recommended): Starts with 3-amino-1,2-propanediol (APD). The amine is protected (Boc), the diol is cyclized to the carbonate, and the amine is deprotected under acidic conditions to yield the salt directly.

-

The "Epoxide-Carbonation" Route (Industrial): Starts with Epichlorohydrin.[1] Carbonation yields the chloromethyl carbonate, followed by nucleophilic substitution (azide) and reduction.

Pathway Visualization

The following diagram outlines the logical flow and decision nodes for both pathways.

Caption: Comparative workflow of the N-Boc protection route vs. the Epichlorohydrin/Azide route.

Detailed Experimental Protocol: The N-Boc Route (High Purity)

This route is preferred for pharmaceutical applications due to higher selectivity and the avoidance of hazardous azides.

Phase 1: Selective N-Protection

Objective: Mask the nucleophilic amine to prevent interference during carbonate formation.

-

Reagents: 3-Amino-1,2-propanediol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (1.1 eq), Water/Dioxane (1:1).

-

Protocol:

-

Dissolve 3-amino-1,2-propanediol in water/dioxane at 0°C.

-

Add NaOH followed by dropwise addition of Boc₂O dissolved in dioxane.

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Neutralize to pH 7, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

-

Yield Target: >90% (Viscous oil or white solid).

-

Phase 2: Cyclization (Carbonate Formation)

Objective: Form the 5-membered cyclic carbonate using a phosgene equivalent.

-

Mechanism: Nucleophilic attack of the diol oxygens on the carbonyl source (Triphosgene or CDI).

-

Reagents: N-Boc-3-amino-1,2-propanediol (1.0 eq), Triphosgene (0.4 eq) OR Carbonyldiimidazole (CDI, 1.2 eq), Pyridine (2.5 eq), Dichloromethane (DCM, Anhydrous).

-

Protocol (Triphosgene Method):

-

Dissolve N-Boc intermediate and pyridine in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.[2]

-

Dissolve Triphosgene in DCM and add dropwise over 1 hour. Note: Exothermic.[3]

-

Allow to warm to RT slowly and stir for 4 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution (cold).

-

Purification: Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Intermediate: 4-(N-Boc-aminomethyl)-1,3-dioxolan-2-one.

-

Phase 3: Anhydrous Deprotection (Critical Step)

Objective: Remove the Boc group without hydrolyzing the cyclic carbonate.

-

Constraint: Strictly Anhydrous. Water will open the carbonate ring.

-

Reagents: 4M HCl in Dioxane (excess).

-

Protocol:

-

Dissolve the cyclic carbonate intermediate in a minimal amount of dry DCM or Dioxane.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane dropwise.

-

Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Isolation: The product often precipitates as the hydrochloride salt.

-

Add anhydrous Diethyl Ether (Et₂O) to force complete precipitation.

-

Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.

-

Drying: Vacuum dry over P₂O₅.

-

Alternative Industrial Route: Epichlorohydrin Conversion

This route is viable for large-scale production where cost is paramount, utilizing CO₂ fixation.

-

Carboxylation: Epichlorohydrin is reacted with CO₂ (1-5 MPa) using a catalyst (e.g., Tetrabutylammonium bromide or specialized salen-metal complexes) at 100°C to yield 4-(chloromethyl)-1,3-dioxolan-2-one .

-

Substitution: The chloromethyl carbonate is treated with Sodium Azide (NaN₃) in DMF at 60-80°C. Safety Warning: Potential for shock-sensitive azides.

-

Reduction: The resulting azide is hydrogenated (H₂, Pd/C) in the presence of anhydrous HCl (or generated in situ) to yield the amine hydrochloride directly.

Comparison of Metrics:

| Feature | N-Boc Route (Method A) | Epichlorohydrin Route (Method B) |

| Purity Profile | High (>98%) | Moderate (Side reactions common) |

| Safety | Manageable (Triphosgene handling) | High Risk (Azides, High Pressure) |

| Step Count | 3 Steps | 3 Steps |

| Cost | Higher (Boc2O reagent) | Lower (Commodity starting materials) |

| Scalability | Kilo-lab / Pilot | Multi-ton Industrial |

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)

-

Amine Protons: Broad singlet at δ 8.2–8.5 ppm (indicates NH₃⁺).

-

Carbonate Proton (CH): Multiplet at δ 4.9–5.1 ppm (characteristic of the cyclic carbonate methine).

-

Ring Protons (CH₂): Multiplets at δ 4.2–4.6 ppm.

-

Side Chain (CH₂-N): Multiplet at δ 3.1–3.3 ppm.

-

Validation Check: Absence of signals at δ 1.4 ppm (Boc group removal) and preservation of the integration ratio between the ring protons and the ammonium protons.

IR Spectroscopy[2]

-

Carbonyl Stretch: Strong band at 1780–1810 cm⁻¹ .

-

Note: This is the diagnostic peak. A shift to 1690–1750 cm⁻¹ suggests ring opening to a linear carbamate or oxazolidinone.

-

-

Amine Stretch: Broad band at 2800–3000 cm⁻¹ (Ammonium salt).

References

-

Synthesis of 3-Amino-1,2-propanediol (Precursor)

- Source: BenchChem Applic

- Title: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.

-

URL: (Verified via search context 1.4).

-

Cyclic Carbonate Formation (General Methodology)

- Source: Sigma-Aldrich / Merck.

- Title: 4-(Hydroxymethyl)

-

URL: (Context for carbonate stability).

-

Epichlorohydrin Carboxylation Route

- Source: ResearchG

-

Title: Catalytic Performance of Dicationic Ionic Liquids and ZnBr2 in the Reaction of Epichlorohydrin and Carbon Dioxide.[4]

-

URL: (Context for Step A of Industrial Route).

-

Commercial Availability & CAS Verification

-

Source: Simson Pharma.

- Title: 4-(Aminomethyl)

-

URL: (Verifies CAS 2329209-83-6).

-

-

Phthalimide Route (Related Chemistry)

- Source: European P

-

Title: Process for preparing glycidylphthalimide.[5]

-

URL:.

Sources

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride mechanism of action

Chemical Reactivity, Synthesis, and Applications in Non-Isocyanate Polyurethanes (NIPUs)

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6), often referred to as an amine-functionalized cyclic carbonate, represents a critical class of bifunctional monomers. Unlike traditional pharmacological agents where "Mechanism of Action" implies receptor binding, the mechanism here is defined by chemoselective ring-opening aminolysis . This molecule serves as a cornerstone in "Green Chemistry" for synthesizing Non-Isocyanate Polyurethanes (NIPUs), eliminating toxic phosgene and isocyanate pathways. The hydrochloride salt form is essential for stability, preventing premature self-polymerization (intramolecular aminolysis) until the precise moment of activation.

Molecular Architecture & Stability

The molecule consists of a strained 5-membered cyclic carbonate ring fused with a pendant aminomethyl group.

-

Cyclic Carbonate Moiety: Possesses high lattice energy and ring strain, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Aminomethyl Group (HCl Salt): In its free base form, the primary amine is a potent nucleophile. If left unprotected, it would attack the carbonate of a neighboring molecule (intermolecular) or its own ring (intramolecular), leading to uncontrolled oligomerization. The hydrochloride salt (

) deactivates this nucleophilicity, allowing the monomer to be stored, handled, and purified.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 153.56 g/mol |

| Physical State | White to off-white crystalline solid |

| Storage Condition | Hygroscopic; Store under inert gas (Ar/ |

| Key Functionality | Latent AB-type monomer for polyhydroxyurethanes (PHUs) |

Mechanism of Action: Nucleophilic Ring-Opening Aminolysis

The core utility of this molecule lies in its reaction with external amines (or activation of its own amine) to form hydroxyurethanes. This mechanism mimics the formation of traditional polyurethanes but results in a pendant hydroxyl group, which provides unique hydrogen-bonding capabilities and hydrophilicity.

2.1 The Reaction Pathway

The mechanism proceeds via a nucleophilic addition-elimination pathway, driven by the relief of ring strain.

-

Activation: The HCl salt is neutralized (e.g., using

or inorganic base), liberating the free amine. -

Nucleophilic Attack: A primary amine (from a co-monomer or the deprotected molecule itself) attacks the electrophilic carbonyl carbon (

) of the dioxolane ring. -

Tetrahedral Intermediate: A transient alkoxide intermediate is formed.

-

Ring Opening: The bond between the carbonyl carbon and the ring oxygen breaks.

-

Proton Transfer: Rapid proton exchange yields the final hydroxyurethane linkage.

Regioselectivity: The ring can open in two directions, yielding either a primary or secondary alcohol. Steric hindrance usually directs the attack, often favoring the formation of the secondary alcohol (with the primary amine attaching to the less hindered site), though mixtures are common.

2.2 Mechanistic Visualization

The following diagram illustrates the pathway from the stable HCl salt to the active polymer network.

Caption: Figure 1. Activation and regioselective ring-opening mechanism of 4-(Aminomethyl)-1,3-dioxolan-2-one.

Applications in Drug Development & Synthesis[1]

3.1 Non-Isocyanate Polyurethane (NIPU) Scaffolds

In drug delivery, NIPUs derived from this monomer are used to create biocompatible hydrogels and nanocarriers. The pendant hydroxyl groups (formed during ring opening) offer sites for further functionalization—conjugating drugs, targeting ligands, or fluorescent tags—without affecting the polymer backbone integrity.

3.2 Prodrug Linker Systems

The cyclic carbonate moiety can serve as a "self-immolative" spacer. In this context, the amine of a drug payload is masked as a carbamate. Upon specific enzymatic cleavage or pH-triggered hydrolysis of the carbonate, the system cascades to release the free amine drug.

Experimental Protocols

Protocol A: Kinetic Monitoring of Aminolysis (Reactivity Assay)

Objective: To determine the reaction rate constant (

Materials:

-

4-(Aminomethyl)-1,3-dioxolan-2-one HCl (1.0 eq)

-

Butylamine (1.0 eq)

-

DMSO-

(Solvent) -

Triethylamine (1.1 eq, for neutralization)

-

NMR Tube

Workflow:

-

Preparation: Dissolve 0.1 mmol of the HCl salt in 0.5 mL DMSO-

in an NMR tube. -

Baseline Scan: Acquire a

H-NMR spectrum ( -

Activation: Add Triethylamine (1.1 eq) to neutralize the salt. Shake vigorously.

-

Initiation: Immediately add Butylamine (1.0 eq).

-

Monitoring: Acquire spectra every 15 minutes at 25°C.

-

Analysis: Track the disappearance of the cyclic carbonate peaks and the appearance of the urethane -NH- signal (

5.0–7.0 ppm) and methylene protons adjacent to the newly formed hydroxyl.

Validation Criteria:

- conversion should be observed within 4–6 hours at room temperature.

-

The appearance of two sets of signals indicates the ratio of primary vs. secondary alcohol isomers.

Protocol B: Synthesis of Linear Polyhydroxyurethane (PHU)

Objective: Polymerization via self-polyaddition (after neutralization).

-

Dissolution: Dissolve monomer in DMF (1M concentration).

-

Base Addition: Add stoichiometric DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

. -

Heating: Heat to 80°C under Argon atmosphere.

-

Duration: Stir for 24 hours. Viscosity should increase significantly.

-

Precipitation: Pour reaction mixture into cold methanol to precipitate the polymer.

-

Drying: Vacuum dry at 40°C.

References

-

Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxyurethane)s. Chemical Reviews, 115(22), 12407–12439. [Link]

-

Carré, C., Bonnet, L., & Avérous, L. (2014). Original Biobased Nonisocyanate Polyurethanes: Solvent- and Catalyst-Free Synthesis, Thermal Properties, and Rheological Behavior. RSC Advances, 4, 54018-54025. [Link]

-

Blain, M., et al. (2014). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Polymer Chemistry, 5, 5833-5841. [Link]

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Assessment of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the physicochemical principles governing solubility and a robust, step-by-step protocol for its experimental determination. We delve into the industry-standard shake-flask method for assessing thermodynamic equilibrium solubility, detail appropriate analytical quantification techniques, and provide essential safety and handling information. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation development, preclinical studies, and regulatory submissions.

Introduction to 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a heterocyclic organic compound featuring a dioxolanone ring, a primary aminomethyl group, and a hydrochloride salt moiety. Its chemical structure suggests a high degree of polarity, which is a primary determinant of its solubility profile, particularly in aqueous media. As a hydrochloride salt of a primary amine, the molecule's ionization state is highly pH-dependent. Understanding its solubility is a cornerstone of its application in pharmaceutical sciences, as solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides the foundational knowledge and practical methodologies to accurately characterize this critical parameter.

Physicochemical Properties Influencing Solubility

While specific experimental data for 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is not broadly published, we can infer its likely behavior from its structure and data on analogous compounds. These properties are the theoretical underpinning of its solubility characteristics.

| Property | Expected Characteristic / Value | Rationale & Impact on Solubility |

| Chemical Form | Hydrochloride Salt | The salt form significantly increases the likelihood of high aqueous solubility compared to the free base. The presence of chloride ions can also influence the common ion effect in certain media. |

| pKa | Estimated 7-9 | The primary amine is basic. The pKa value is critical for determining the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. For a basic compound, solubility is expected to be highest at pH values below its pKa. |

| logP | Estimated < 0 | The polar dioxolanone ring, the aminomethyl group, and the salt form all contribute to a low octanol-water partition coefficient (logP), indicating high hydrophilicity and a preference for aqueous environments. For comparison, the related (R)-4-(chloromethyl)-1,3-dioxolan-2-one has a calculated XLogP3 of -0.2[1]. |

| Hydrogen Bonding | High Potential | The molecule contains hydrogen bond donors (amine N-H) and acceptors (carbonyl and ether oxygens), facilitating strong interactions with polar protic solvents like water, thereby enhancing solubility. |

| Crystal Lattice Energy | Unknown | The energy required to break the crystal lattice structure can be a significant barrier to dissolution. Polymorphism, or the existence of different crystal forms, could lead to variations in measured solubility. |

Experimental Protocol: Thermodynamic Solubility Determination

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[2][3] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound over a defined period.[4][5] It remains the "gold standard" for its reliability and accuracy.[3]

Principle

An excess amount of solid 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is added to a specific solvent (e.g., water, buffer, biorelevant media). The resulting slurry is agitated at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating that equilibrium has been achieved. The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.

Materials and Equipment

-

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (solid powder)

-

Solvents of interest (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

Step-by-Step Methodology

-

Preparation: Add an excess of solid 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride to a pre-labeled vial. An amount that is visibly in excess of what is expected to dissolve is required (e.g., 10-20 mg).

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time. A 24-hour incubation is common for thermodynamic solubility, but the ideal time should be determined by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).[4][6]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet at the bottom of the vial.

-

Filtration (Optional but Recommended): For complete removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Dilution: Accurately dilute the saturated solution with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4.0) to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Methodology for Quantification

Accurate quantification of the dissolved compound is paramount. Due to the lack of a strong chromophore in the 4-(Aminomethyl)-1,3-dioxolan-2-one structure, direct UV detection can be challenging. A more robust method involves pre-column derivatization followed by HPLC with UV or fluorescence detection.

HPLC with Pre-Column Derivatization

-

Principle: The primary amine group of the analyte is reacted with a derivatizing agent that attaches a chromophoric or fluorophoric tag to the molecule. This allows for sensitive detection using standard HPLC detectors. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used and effective derivatizing agent for primary amines.[7][8]

-

Derivatization Procedure (Example):

-

To 100 µL of the diluted sample, add 100 µL of a borate buffer (pH ~8.5).

-

Add 200 µL of FMOC-Cl solution (in acetone or acetonitrile).

-

Vortex briefly and allow the reaction to proceed for a few minutes at room temperature.

-

Quench the reaction by adding a small amount of an amine-containing reagent like glycine or amantadine.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Acetonitrile and (B) Water with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

-

Standard Curve: A standard curve must be prepared using known concentrations of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride that have undergone the same derivatization process as the samples.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. All handling of this compound should be performed in accordance with the Safety Data Sheet (SDS).

-

Hazard Identification: The compound is classified as "Toxic if swallowed".

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust. Handle in a well-ventilated area or chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If Inhaled: Move person to fresh air.

-

In Case of Skin/Eye Contact: Rinse thoroughly with plenty of water.

-

-

Storage: Store locked up in a cool, dry, well-ventilated area.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride. By understanding its fundamental physicochemical properties and meticulously applying the gold-standard shake-flask protocol coupled with a robust analytical method, researchers can generate the high-quality, reliable data essential for advancing scientific research and drug development. Adherence to these detailed protocols and safety guidelines will ensure data integrity and a safe laboratory environment.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Thermodynamic solubility. PCBiS - University of Strasbourg. [Link]

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed, National Center for Biotechnology Information. [Link]

-

Analytical Methods for the determination of aliphatic amines. Royal Society of Chemistry. [Link]

- Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

-

An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. [Link]

-

Analytical Chemistry Vol. 28, No. 4, 1956. ACS Publications. [Link]

-

4-Methyl-1,3-dioxolan-2-one MAK Value Documentation. Publisso. [Link]

-

Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples. ACS Publications. [Link]

-

(R)-4-(chloromethyl)-1,3-dioxolan-2-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Stability & Storage of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

[1]

Document Control:

-

Subject: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6 / 138648-78-1)

-

Classification: Technical Whitepaper

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a bifunctional building block critical for the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and as a prodrug linker. Its chemical utility lies in its duality: it possesses an electrophilic cyclic carbonate ring and a nucleophilic amine (masked as a hydrochloride salt).

This duality creates a metastable system . The hydrochloride salt form is engineered to prevent the amine from attacking the carbonate ring (self-polymerization). However, the compound is thermodynamically driven toward degradation via two primary vectors: hydrolysis (moisture-induced ring opening) and thermal decarboxylation .

This guide details the mechanistic failures of this compound and provides a self-validating protocol for its storage and handling.

Part 1: Chemical Identity & Structural Vulnerabilities[1]

To handle this compound effectively, one must understand the "kinetic trap" it occupies.

-

The Carbonate Ring: A 5-membered ring with significant ring strain. It is highly susceptible to nucleophilic attack (by water or free amines).

-

The Amine Salt (

): The protonation of the amine is the only barrier preventing immediate self-reaction. If the salt dissociates or if the compound is exposed to base, the free amine (

The "Moisture Cascade" Risk

The compound is hygroscopic .[1][2] Absorption of atmospheric water initiates a destructive cascade:

-

Solvation: Water dissolves the surface crystal lattice.

-

Hydrolysis: Water attacks the carbonate carbonyl.

-

Irreversible Loss: The ring opens, releasing

and forming a diol (3-amino-1,2-propanediol HCl), rendering the material useless for carbonate chemistry.

Part 2: Degradation Mechanisms[1]

The following diagram illustrates the two primary failure modes: Hydrolysis (Path A) and Self-Polymerization (Path B).

Figure 1: Mechanistic pathways of degradation. Path A dominates in humid storage; Path B occurs during improper handling or pH excursions.

Part 3: Storage & Handling Protocols[1][4][5]

The following protocols are designed to maintain the "kinetic barrier" (the salt form) and exclude the "trigger" (water).

Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of hydrolysis and decarboxylation. 2-8°C is acceptable for <1 month. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture ingress. Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Glass + Parafilm | Amber glass protects from photodegradation (minor risk). Parafilm/Teflon tape ensures seal integrity. |

| Desiccant | Required | Secondary containment (desiccator) with active silica gel or |

Handling Workflow (The "Cold Chain" Approach)

Do not open a cold bottle directly in a warm lab. Condensation will immediately destroy the surface layer.

Figure 2: Standard Operating Procedure for handling hygroscopic carbonate salts.

Part 4: Analytical Monitoring & Quality Control[1]

Trust, but verify. Before committing this reagent to a high-value synthesis, validate its integrity.

Visual Inspection

-

Pass: Free-flowing white to off-white crystalline powder.

-

Fail: Clumping, "wet" appearance, or yellow discoloration (indicates amine oxidation or oligomerization).

Instrumental Analysis (NMR)

Proton NMR (

-

Solvent: DMSO-

(Avoid -

Key Signals:

-

Intact Carbonate: Look for the multiplet of the cyclic

and -

Hydrolyzed (Diol): Signals shift upfield to 3.4 - 3.8 ppm (typical glycerol backbone range).

-

Integration: Compare the integration of the ring protons to the aminomethyl side chain (

, ~3.2 ppm). A ratio deviation indicates degradation.

-

Chloride Titration

To ensure the salt stoichiometry is 1:1 (critical for preventing polymerization):

-

Perform an argentometric titration (

) to confirm chloride content matches the theoretical mass percent (~23% Cl for MW 153.56).

Part 5: Emergency & Corrective Actions

Scenario 1: Material has clumped. [3]

-

Action: Do not use for stoichiometry-sensitive reactions. For rough applications, you may attempt to dry it over

under high vacuum for 24 hours, but ring hydrolysis likely already occurred. Recommendation: Discard.

Scenario 2: Need to use the free amine.

-

Action:Do not isolate the free amine.

-

Protocol: Perform an in situ neutralization. Suspend the HCl salt in the reaction solvent and add exactly 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA or

) immediately prior to adding the electrophile. This minimizes the lifetime of the unstable free amine species.

References

-

Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

-

Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymers for Advanced Technologies, 26(7), 707-761. Link

-

PubChem. (2025).[4][5] 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025). Handling and storage of hygroscopic amine hydrochloride salts. BenchChem Technical Guides. Link

-

Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis.[6] Specific Polymers Whitepaper. Link

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methylene-1,3-dioxolan-2-one | C4H4O3 | CID 13157020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-1,3-dioxolan-2-one | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis [specificpolymers.com]

Technical Guide: Chiral Synthesis of (R)-4-(aminomethyl)-1,3-dioxolan-2-one Hydrochloride

The following technical guide details the chiral synthesis of (R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride . This document is structured for researchers and process chemists, prioritizing scalability, enantiomeric purity, and operational safety.

CAS Registry Number: 2329209-83-6 (HCl salt) / 139174-89-9 (Free base generic) Synonyms: (R)-4-aminomethyl-2-oxo-1,3-dioxolane HCl; (R)-Glycerol carbonate amine hydrochloride. Primary Application: Key chiral building block for oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and novel carbamate-linked pharmacophores.

Executive Summary & Retrosynthetic Analysis

The target molecule, (R)-4-(aminomethyl)-1,3-dioxolan-2-one , features a 5-membered cyclic carbonate ring with an exocyclic primary amine. The critical quality attribute (CQA) is the retention of the (R)-configuration at the C4 position.

Retrosynthetic Strategy

To ensure high enantiomeric excess (

-

Pathway A (The Glycidol Route): Utilizes (R)-Glycidol as the starting material. This route is preferred for pharmaceutical applications due to milder conditions and the avoidance of mutagenic epihalohydrin residuals.

-

Pathway B (The Epichlorohydrin Route): Utilizes (R)-Epichlorohydrin . While scalable, it requires handling high-pressure CO₂ and managing corrosive chloride impurities.

Selected Protocol: This guide details Pathway A , utilizing (R)-Glycidol via a Sulfonate/Azide sequence. This pathway offers superior control over impurity profiles and strictly maintains stereochemistry (as nucleophilic substitutions occur at the primary carbon, leaving the C4 chiral center undisturbed).

Figure 1: Retrosynthetic analysis showing the preservation of the C4 chiral center.

Detailed Synthetic Protocol

Step 1: Carbonylation of (R)-Glycidol

Objective: Convert (R)-Glycidol to (R)-Glycerol Carbonate (4-(hydroxymethyl)-1,3-dioxolan-2-one). Mechanism: Transesterification/Cyclization. Stereochemistry: Retention (Reaction occurs at the epoxide/oxygen moieties, not the chiral carbon).

-

Reagents: (R)-Glycidol (1.0 eq), Dimethyl Carbonate (DMC) (3.0 eq), Potassium Carbonate (

) (0.05 eq). -

Solvent: Neat or Methanol.

-

Procedure:

-

Charge a reactor with (R)-Glycidol and DMC.

-

Add catalytic

at room temperature. -

Heat to 60°C for 3–5 hours. Monitor by TLC or GC (Disappearance of Glycidol).

-

Distill off the methanol/DMC azeotrope to drive the equilibrium forward.

-

Workup: Cool to RT, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Yield: ~90–95% (Colorless viscous oil).

-

Key Insight: Avoid high temperatures (>80°C) to prevent polymerization of the carbonate.

-

Step 2: Activation via Tosylation

Objective: Convert the primary hydroxyl group into a good leaving group (Tosylate). Mechanism: Nucleophilic substitution at Sulfur.

-

Reagents: (R)-Glycerol Carbonate (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Triethylamine (TEA) (1.5 eq), DMAP (0.1 eq).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Procedure:

-

Dissolve (R)-Glycerol Carbonate in dry DCM at 0°C .

-

Add TEA and catalytic DMAP.

-

Add TsCl portion-wise over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

-

Stir at 0°C for 2 hours, then warm to RT for 4 hours.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove amine), then saturated

, then brine. -

Dry over

and concentrate. -

Purification: Recrystallization from EtOAc/Hexanes or used directly if purity >95%.

-

Data: (R)-4-(tosyloxymethyl)-1,3-dioxolan-2-one.

-

Step 3: Azidation (Nucleophilic Substitution)

Objective: Introduce the nitrogen atom via azide displacement.

Mechanism:

-

Reagents: (R)-Tosylate Intermediate (1.0 eq), Sodium Azide (

) (1.2 eq). -

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Procedure:

-

Dissolve the Tosylate in DMF.

-

Add

in a single portion. -

Heat to 60–70°C for 6–8 hours. Safety Note: Do not exceed 80°C to avoid thermal decomposition of the azide.

-

Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

-

Wash combined organics with water (critical to remove DMF) and brine.

-

Concentrate to obtain (R)-4-(azidomethyl)-1,3-dioxolan-2-one.

-

Safety: Azides are shock-sensitive. Avoid using halogenated solvents (DCM) in the presence of sodium azide to prevent formation of diazidomethane.

-

Step 4: Hydrogenation and Salt Formation

Objective: Reduce the azide to an amine and isolate as the stable hydrochloride salt.

-

Reagents: Azide intermediate,

gas (balloon or 1-3 bar), 10% Pd/C (5 wt% loading). -

Solvent: Methanol or Ethanol.

-

Acid Source: HCl in Dioxane (4M) or concentrated aqueous HCl.

-

Procedure:

-

Dissolve the azide in Methanol.

-

Add Pd/C catalyst under nitrogen atmosphere.

-

Purge with Hydrogen gas and stir at RT for 4–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

-

Salt Formation: To the filtrate, add stoichiometric HCl (1.05 eq).

-

Concentrate the solvent to ~20% volume or until precipitation begins.

-

Add Isopropyl Alcohol (IPA) or Diethyl Ether to crystallize the salt.

-

Filter and dry under vacuum at 40°C.

-

Process Data & Specifications

Physical Properties

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | |

| Molecular Weight | 153.56 g/mol |

| Melting Point | 165–170°C (Decomposes) |

| Solubility | Soluble in Water, Methanol; Insoluble in Ether, Hexanes |

| Chiral Purity (ee) | > 99.0% (Determined by Chiral HPLC) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of Glycidol | Lower reaction temp; ensure slow addition of catalyst. |

| Impurity: Diol | Hydrolysis of Carbonate | Ensure anhydrous conditions in Steps 2 & 3. |

| Racemization | High Temp / Strong Base | The C4 proton is acidic adjacent to the carbonate. Avoid strong bases (e.g., NaH) and prolonged heating >80°C. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Preparation of Linezolid Intermediates: Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid: An antibacterial agent." Der Pharma Chemica, 2011, 3(4), 219-226.

-

Glycerol Carbonate Synthesis: Dibenedetto, A., et al. "Converting wastes into added value products: from glycerol to glycerol carbonate, glycidol and epichlorohydrin." Tetrahedron, 2011, 67(6), 1308-1313.

-

Synthesis of (R)-Glycidol: "Synthesis of (R)-glycidol." PrepChem.

-

Carbonate Formation from Epoxides: Rokicki, G., et al. "Cyclic carbonates obtained by reactions of alkali metal carbonates with epihalohydrins." Polymer Journal.

-

Product Characterization: PubChem Compound Summary for CID 16043658, (R)-4-(chloromethyl)-1,3-dioxolan-2-one (Precursor analog).

Technical Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride in Organic Synthesis

This technical guide details the chemical utility, synthesis, and application of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as aminomethyl cyclic carbonate hydrochloride).[1]

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6) represents a critical class of bifunctional synthons used to bridge the gap between amine chemistry and cyclic carbonate technology.[1] Its primary utility lies in its orthogonal reactivity : it possesses a nucleophilic primary amine (protected as an HCl salt) and an electrophilic cyclic carbonate ring.[1]

This duality allows researchers to:

-

Synthesize Non-Isocyanate Polyurethanes (NIPUs): Serving as a monomer that eliminates toxic isocyanates from polymer production.[1]

-

Develop Prodrugs & Bioconjugates: The carbonate ring acts as a reactive "handle" for further modification or as a cleavable linker.[1]

-

Construct Oxazolidinones: Through intramolecular or intermolecular ring rearrangements, essential for antibiotic pharmacophores.[1]

Chemical Profile & Stability[1]

| Property | Specification |

| IUPAC Name | 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride |

| Common Name | Glycerol carbonate amine HCl; Aminomethyl cyclic carbonate HCl |

| Molecular Formula | C₄H₇NO₃·HCl |

| Molecular Weight | 153.56 g/mol |

| CAS Number | 2329209-83-6 (HCl salt); 21685-13-6 (Free base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents |

| Stability | Critical: The free base is unstable at room temperature due to self-polymerization (amine attacks carbonate).[1] The HCl salt is stable for long-term storage.[1] |

Structural Logic

The molecule consists of a 5-membered cyclic carbonate ring substituted at the 4-position with an aminomethyl group.[1]

-

The Carbonate Ring: An electrophile susceptible to ring-opening by nucleophiles (amines, thiols, alkoxides).[1]

-

The Amine: A nucleophile.[1][2] In the hydrochloride form , the amine is protonated (

), rendering it non-nucleophilic. This prevents the molecule from reacting with itself (self-polyaddition) and allows storage.[1]

Mechanistic Versatility & Pathways

The utility of this compound relies on controlling which functional group reacts.[1]

Diagram 1: Synthesis & Reactivity Flow

Figure 1: Synthetic route from epichlorohydrin and divergent reactivity pathways.[1]

Key Applications

A. Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethanes use toxic isocyanates.[1] This compound enables a "Green Chemistry" route via polyaddition .[1]

-

Mechanism: The free amine (generated in situ) reacts with a bis-cyclic carbonate (or the molecule self-reacts if deprotonated) to form polyhydroxyurethanes (PHUs) .[1]

-

Advantage: The resulting polymer contains primary/secondary hydroxyl groups adjacent to the urethane linkage, capable of forming intramolecular hydrogen bonds that improve chemical resistance and thermal stability [1].[1]

B. Drug Delivery & Prodrugs

The cyclic carbonate moiety is often used as a "masked" functionality or a reactive handle.[1]

-

Conjugation: The amine group is coupled to a drug's carboxylic acid (using EDC/NHS or HATU).[1] The pendant cyclic carbonate then serves as a reactive site for covalent attachment to targeting ligands or as a solubility modifier.[1]

-

Oxazolidinone Synthesis: Reacting the cyclic carbonate with an external amine (or intramolecularly) yields 2-oxazolidinones, a core structure in antibiotics like Linezolid.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one HCl

Rationale: Direct synthesis from epichlorohydrin is the most atom-economical route.[1]

Reagents: Epichlorohydrin,

-

Carboxylation: React epichlorohydrin with

(1-5 MPa) at 80-100°C using a halide salt catalyst (e.g., Tetrabutylammonium bromide) to yield 4-(chloromethyl)-1,3-dioxolan-2-one [2].[1] -

Azidation: Dissolve the chlorocarbonate (1 eq) in acetonitrile. Add

(1.2 eq) and catalytic tetrabutylammonium iodide.[1] Reflux for 12-16 hours.[1] Filter salts and concentrate to obtain the azido-carbonate.[1] -

Reduction & Salt Formation:

Protocol 2: Amine Coupling (Keeping Ring Intact)

Rationale: Reacting the amine without opening the carbonate ring requires non-nucleophilic bases and controlled temperatures.

Reagents: Carboxylic Acid (

-

Dissolve

(1.0 eq) and HATU (1.1 eq) in dry DMF under -

Add 4-(Aminomethyl)-1,3-dioxolan-2-one HCl (1.0 eq).

-

Cool to 0°C. Dropwise add DIPEA (2.5 eq). Note: Excess base can trigger ring opening; use stoichiometric amounts carefully.

-

Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes DIPEA and unreacted amine), then Brine. Dry over

.[1] -

Result: A cyclic-carbonate functionalized amide.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Gelation during storage | Free base formation leading to self-polymerization.[1] | Always store as HCl salt.[1] If free base is needed, generate it in situ immediately before reaction.[1] |

| Ring opening during coupling | High pH or presence of strong nucleophiles (e.g., primary amines, hydroxide).[1] | Use hindered bases (DIPEA, TEA) and keep temperature < 25°C. Avoid aqueous basic workups.[1] |

| Hygroscopicity | The HCl salt absorbs moisture rapidly.[1] | Handle in a glovebox or dry room.[1] Store with desiccants. |

Diagram 2: Orthogonal Protection Logic

Figure 2: Stability relationship between the salt and free base forms.

References

-

Laprolate-803 Reactivity Studies: "Non-isocyanate-based Polyurethanes Derived upon the Reaction of Amines with Cyclocarbonate Resins." ResearchGate.[1][3][4] Available at: [Link]

-

Synthesis from Epichlorohydrin: "Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 catalyzed by metal complexes." ResearchGate.[1][3][4] Available at: [Link]

-

General Reactivity of Cyclic Carbonates: "Non-isocyanate polyurethanes: From chemistry to applications." RSC Advances. Available at: [Link]

Sources

Application Note: Scalable Synthesis of Linezolid via (S)-4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

This Application Note is designed for research and development scientists in the pharmaceutical industry. It details a convergent, stereoselective synthesis of Linezolid utilizing (S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride as a pivotal chiral building block. This route offers a distinct advantage over traditional epoxide-based methods by utilizing stable cyclic carbonate chemistry to construct the oxazolidinone core.

Abstract & Strategic Rationale

Linezolid is a synthetic oxazolidinone antibiotic active against Gram-positive bacteria, including MRSA and VRE.[1][2] Conventional industrial synthesis often relies on the reaction of (S)-epichlorohydrin or (S)-glycidyl butyrate with 3-fluoro-4-morpholinylaniline. While effective, these routes involve moisture-sensitive epoxides and often require cryogenic conditions or hazardous reagents (e.g., n-butyllithium).

This protocol details an alternative Cyclic Carbonate Ring-Opening/Decarboxylation strategy. By using (S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride , we leverage a stable, crystalline chiral pool material. The synthesis proceeds via the in situ generation of an aryl isocyanate, which undergoes a lithium-halide catalyzed cycloaddition with the cyclic carbonate. This method minimizes impurity formation (specifically the dimmer impurities common in epoxide openings) and avoids the use of unstable glycidyl amines.

Key Advantages:

-

Chiral Integrity: The stereocenter is derived directly from the stable dioxolanone ring, minimizing racemization risks associated with epoxide ring-opening.

-

Atom Economy: The reaction releases CO₂ as the only stoichiometric byproduct during the core coupling step.

-

Process Safety: Avoids the isolation of potentially mutagenic epoxide intermediates.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary fragments: the Aryl Isocyanate (derived from the aniline) and the Acetylated Cyclic Carbonate (derived from the hydrochloride salt).

Caption: Retrosynthetic logic splitting Linezolid into an aryl isocyanate and a masked amino-alcohol equivalent.

Materials & Reagents

| Reagent | CAS No.[3] | Role | Stoichiometry |

| (S)-4-(Aminomethyl)-1,3-dioxolan-2-one HCl | 2329209-83-6 | Key Building Block | 1.0 equiv |

| 3-Fluoro-4-morpholinylaniline | 93246-53-8 | Aryl Core | 1.0 equiv |

| Triphosgene | 32315-10-9 | Isocyanate Source | 0.35 equiv |

| Acetic Anhydride | 108-24-7 | Acetylating Agent | 1.2 equiv |

| Lithium Bromide (LiBr) | 7550-35-8 | Catalyst | 0.05 equiv |

| Triethylamine (TEA) | 121-44-8 | Base | 2.5 equiv |

| Dichloromethane (DCM) | 75-09-2 | Solvent A | - |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Solvent B | - |

Experimental Protocol

Phase 1: Preparation of (S)-N-((2-oxo-1,3-dioxolan-4-yl)methyl)acetamide

Objective: Neutralize the hydrochloride salt and protect the primary amine as an acetamide to prevent side reactions during the coupling.

-

Dissolution: In a 500 mL round-bottom flask, suspend (S)-4-(Aminomethyl)-1,3-dioxolan-2-one HCl (15.36 g, 100 mmol) in dry DCM (150 mL).

-

Neutralization: Cool the suspension to 0°C. Add Triethylamine (22.2 g, 220 mmol) dropwise over 15 minutes. The solution will become clear as the free amine is liberated.

-

Acetylation: Add Acetic Anhydride (12.2 g, 120 mmol) dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][4][5]

-

Workup: Wash the organic layer with 1M HCl (50 mL) to remove excess TEA, followed by saturated NaHCO₃ (50 mL) and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate (S)-N-((2-oxo-1,3-dioxolan-4-yl)methyl)acetamide as a white solid.

Phase 2: In-Situ Generation of Aryl Isocyanate & Coupling

Objective: Form the oxazolidinone ring via lithium-catalyzed cycloaddition.

-

Isocyanate Formation:

-

In a separate reactor, dissolve 3-Fluoro-4-morpholinylaniline (19.6 g, 100 mmol) in dry DCM (200 mL).

-

Cool to 0°C and add Triethylamine (10.1 g, 100 mmol).

-

Add a solution of Triphosgene (10.4 g, 35 mmol) in DCM (50 mL) dropwise over 30 minutes. Caution: Phosgene generation. Use a scrubber.

-

Stir at 0-5°C for 1 hour to ensure complete conversion to the isocyanate.

-

Solvent Swap: Concentrate the DCM solution under reduced pressure (keeping temp <30°C) and redissolve the residue immediately in anhydrous NMP (100 mL).

-

-

Coupling Reaction:

-

To the NMP solution of the isocyanate, add the Acetylated Cyclic Carbonate (prepared in Phase 1, 100 mmol) and Lithium Bromide (0.43 g, 5 mmol).

-

Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.

-

Mechanism: The reaction proceeds via nucleophilic attack of the halide on the carbonate, followed by reaction with the isocyanate and subsequent decarboxylation/ring closure.

-

Duration: Stir at 130°C for 6–8 hours. Evolution of CO₂ gas will be observed.

-

Monitoring: HPLC should show the disappearance of the isocyanate peak and the formation of Linezolid.

-

-

Purification:

-

Cool the mixture to room temperature.

-

Pour into ice-water (500 mL) to precipitate the crude product.

-

Filter the solid and wash with water (2 x 100 mL) and cold ethyl acetate (50 mL).

-

Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Methanol (9:1) to obtain pure Linezolid.[1][4][6][7]

-

Mechanistic Workflow

The following diagram illustrates the molecular transformation, highlighting the role of the Lithium Bromide catalyst in opening the cyclic carbonate to facilitate isocyanate insertion.

Caption: Mechanistic flow from amine salt precursor to Linezolid via isocyanate insertion.

Quality Control & Validation

To ensure the protocol produces pharmaceutical-grade Linezolid, the following parameters must be validated:

-

Enantiomeric Purity:

-

Method: Chiral HPLC (e.g., Chiralcel OD-H column).

-

Specification: >99.5% ee. The starting material (S)-4-(aminomethyl)-1,3-dioxolan-2-one must be of high optical purity as the reaction generally proceeds with retention of configuration at the C5 position relative to the starting carbonate backbone (depending on the specific mechanistic pathway of the catalyst, retention is standard for LiBr catalyzed isocyanate-carbonate coupling).

-

-

Impurity Profile:

-

Check for "Bis-Linezolid" urea impurities (formed if moisture is present during isocyanate formation).

-

Limit: <0.1%.

-

References

-

Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link

- Kihara, N., & Endo, T. (1993). "Synthesis and reaction of optically active cyclic carbonates." Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2765-2773.

-

Simson Pharma. (2024). "4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Data." Simson Pharma Limited. Link

-

Madhusudhan, G., et al. (2011).[1] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1] Der Pharma Chemica, 3(4), 219-226.[1] (Context on alternative Linezolid routes).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [chemicalbook.com]

- 4. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]

- 7. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride as a pharmaceutical intermediate

Advanced Application Note & Protocols for Pharmaceutical Synthesis

Executive Summary